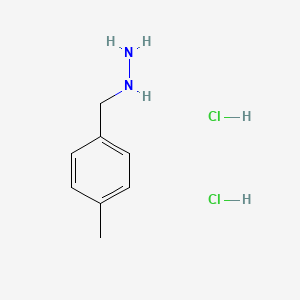

(4-Methylbenzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(4-methylphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASAOSVLPBEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methylbenzyl)hydrazine dihydrochloride chemical properties

An In-Depth Technical Guide to (4-Methylbenzyl)hydrazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a key organic intermediate that serves as a versatile building block in modern synthetic chemistry. Its unique structure, featuring a reactive hydrazine moiety attached to a 4-methylbenzyl group, makes it an invaluable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred reagent in various laboratory and industrial settings.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthetic routes, analytical characterization, and core applications, with insights aimed at researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid compound whose physical and chemical characteristics are foundational to its application in synthesis. The presence of two hydrochloride equivalents ensures the protonation of the hydrazine nitrogens, increasing stability and modifying solubility profiles.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (4-Methylphenyl)methylhydrazine;dihydrochloride | [3] |

| CAS Number | 1085453-44-6 | [3][4][5] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [4][5] |

| Molecular Weight | 209.12 g/mol | [4][5] |

| Appearance | Solid | |

| SMILES | NNCC1=CC=C(C)C=C1.[H]Cl.[H]Cl | [4] |

| InChI Key | LASAOSVLPBEFEB-UHFFFAOYSA-N | [6] |

| Storage | Inert atmosphere, room temperature | [4] |

Note: Specific experimental data such as melting point and solubility for the dihydrochloride are not widely published. However, analogous compounds like (4-Methoxybenzyl)hydrazine dihydrochloride present as pale yellow solids with slight solubility in DMSO and methanol, suggesting similar characteristics for the 4-methyl analog.[7][8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the nucleophilic character of the hydrazine functional group.[1] This moiety is the primary site of chemical transformations, enabling the formation of a wide array of derivatives.

Hydrazone Formation: The Cornerstone Reaction

The most fundamental reaction of benzylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[1] This reaction typically proceeds under mild acidic or neutral conditions. The dihydrochloride salt can be neutralized in situ to release the free hydrazine, which then acts as a potent nucleophile.

The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the stable C=N double bond of the hydrazone.

Caption: General mechanism of hydrazone formation.

Applications in Heterocyclic Synthesis

The resulting hydrazones are stable intermediates that can undergo further transformations, most notably intramolecular or intermolecular cyclization reactions. This pathway is a cornerstone for synthesizing a vast range of nitrogen-containing heterocyclic systems, such as pyrazoles, indazoles, and pyridazinones, which are privileged scaffolds in drug discovery.[1][9] For example, reacting the hydrazone with a suitable three-carbon electrophile can lead to the formation of a pyrazole ring, a common motif in medicinal chemistry.

Synthesis and Purification

A robust and scalable synthesis of this compound is critical for its availability as a research chemical. A common and field-proven method is the direct N-alkylation of hydrazine with 4-methylbenzyl chloride.

Step-by-Step Laboratory Protocol

This protocol describes a representative synthesis. As a self-validating system, it includes in-process checks to ensure reaction completion and product purity.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add hydrazine hydrate (e.g., 3-5 equivalents) diluted in an appropriate solvent like ethanol.

-

Causality: Using a significant excess of hydrazine hydrate is crucial. It maximizes the probability of the benzyl chloride reacting with hydrazine rather than the already-formed product, thereby minimizing the formation of the 1,2-bis(4-methylbenzyl)hydrazine side-product.[10]

-

-

Addition of Alkylating Agent:

-

Dissolve 4-methylbenzyl chloride (1 equivalent) in ethanol and add it to the dropping funnel.

-

Add the solution dropwise to the stirring hydrazine mixture at room temperature. An ice bath may be necessary to control the initial exotherm.

-

Causality: Controlled, slow addition prevents localized temperature spikes that can accelerate side reactions and decomposition of the hydrazine.[10]

-

-

Reaction and Monitoring:

-

After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-methylbenzyl chloride spot/peak is no longer detectable.

-

-

Workup and Salt Formation:

-

Cool the reaction mixture to room temperature and remove the ethanol and excess hydrazine under reduced pressure.

-

Redissolve the resulting residue in a suitable solvent (e.g., isopropanol or ethanol).

-

Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (at least 2 equivalents) or bubble HCl gas through the solution.

-

Causality: The dihydrochloride salt is typically much less soluble in organic solvents than the free base, causing it to precipitate out of the solution, which is a key purification step.[8]

-

-

Isolation and Purification:

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining organic impurities.

-

Dry the product under vacuum to yield this compound. The purity can be further enhanced by recrystallization if necessary.

-

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the tolyl group, the benzylic methylene (-CH₂-) protons, and the methyl (-CH₃) group, along with broad peaks for the N-H protons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecular ion (as the free base after in-source neutralization), confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining purity. Due to the reactivity of hydrazines, derivatization is sometimes performed prior to analysis to create a more stable and chromophorically active derivative, though analysis of the salt form is also common.[11] A typical method would involve a reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid.

Applications in Research and Development

The primary application of this compound is as a synthon for creating libraries of novel compounds for biological screening.

-

Drug Discovery: It is a key starting material for synthesizing heterocyclic compounds that are evaluated as potential therapeutic agents. For instance, the related (4-Methoxybenzyl)hydrazine is used in the synthesis of SHP2 inhibitors, a target in cancer therapy, highlighting the potential of this class of reagents.[8]

-

Agrochemicals: The compound is used to develop new pesticides and herbicides. The resulting heterocyclic structures can be optimized for high efficacy and improved environmental profiles.[1]

-

Combinatorial Chemistry: Its ability to reliably form hydrazones makes it an ideal reagent for combinatorial libraries, where a single hydrazine can be reacted with numerous aldehydes and ketones to quickly generate a large and diverse set of molecules for high-throughput screening.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. Hydrazine derivatives should always be handled with care.[12]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| General Hydrazine Hazards | Hydrazine salts can be irritants, toxic if inhaled or absorbed through the skin, and are often treated as suspect carcinogens. | [12][13][14] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical inside a certified chemical fume hood to avoid inhalation.[12]

-

Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15]

-

Avoid creating dust. Wash hands thoroughly after handling.[12]

Storage

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[13]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[12]

Conclusion

This compound is a high-value chemical intermediate whose utility is centered on the predictable and versatile reactivity of its hydrazine group. Its role in the facile synthesis of hydrazones, which are precursors to medicinally relevant heterocyclic scaffolds, cements its importance in the fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, enables researchers to leverage this powerful building block to its full potential in the pursuit of novel chemical entities.

References

-

ResearchGate. Benzylhydrazine self‐coupling reactions. [Link]

-

Angene International Limited. Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. [Link]

-

Royal Society of Chemistry. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. [Link]

-

Royal Society of Chemistry Publishing. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. [Link]

-

LabSolutions. (4-Methylbenzyl)hydrazine hydrochloride. [Link]

-

PubChem. 4-Methylphenylhydrazine monohydrochloride. [Link]

-

Royal Society of Chemistry. Efficient photocatalytic synthesis of benzylhydrazine. [Link]

-

PubChem. Methyl 4-hydrazinobenzoate hydrochloride. [Link]

-

Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. [Link]

-

PubChem. (4-Methylphenyl)hydrazine. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubChem. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

-

Organic Syntheses. Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

-

AHH Chemical. (4-Methylbenzyl)hydrazine hydrochloride. [Link]

-

Angene International Limited. The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis. [Link]

- Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

National Center for Biotechnology Information. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

-

Organic Syntheses. Organic Syntheses Procedure - Phenylbenzoyldiazomethane. [Link]

-

Ningbo Inno Pharmchem. The Crucial Role of 1-(4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Organic Synthesis. [Link]

- Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [synhet.com]

- 4. 1085453-44-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1085453-44-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2011-48-5 CAS MSDS ((4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. angenechemical.com [angenechemical.com]

Introduction: The Imperative for Rigorous Structural Verification

An In-Depth Technical Guide to the Structural Elucidation of (4-Methylbenzyl)hydrazine Dihydrochloride

This compound is a crucial chemical intermediate, finding application in the synthesis of various pharmacologically active compounds and novel materials.[1][2] Its molecular framework, featuring a hydrazine moiety attached to a substituted benzyl group, offers significant synthetic versatility.[1][3] For researchers in medicinal chemistry and drug development, the absolute and unambiguous confirmation of its structure is not merely a procedural formality; it is the foundational bedrock upon which all subsequent research, synthesis, and biological testing are built. An error in structural assignment can lead to misinterpreted data, wasted resources, and compromised safety profiles.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for scientists who require not just the "what" but the "why" of the analytical process. We will move beyond a simple recitation of methods to a logical, causality-driven narrative that demonstrates how orthogonal analytical techniques are synergistically employed to construct a self-validating and irrefutable structural proof.

Strategic Overview: A Multi-Pronged Analytical Approach

The elucidation of a small molecule's structure is akin to solving a complex puzzle. No single piece of information is sufficient; instead, multiple, independent lines of evidence must converge on a single, consistent solution. Our strategy integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray Crystallography.

Caption: Key HMBC correlations confirming the connectivity of the (4-Methylbenzyl)hydrazine skeleton.

Experimental Protocol: 2D NMR

-

Setup: Using the same sample, select the desired 2D NMR pulse programs (e.g., hsqced for edited HSQC, hmbcgp for HMBC) from the spectrometer's software library.

-

Acquisition: These experiments require significantly longer acquisition times than 1D spectra, often several hours, depending on the sample concentration.

-

Data Processing & Interpretation: Process the 2D data to generate contour plots.

-

In the HSQC spectrum, a cross-peak confirms that the proton on the F2 (horizontal) axis is directly bonded to the carbon on the F1 (vertical) axis.

-

In the HMBC spectrum, cross-peaks reveal the crucial 2- and 3-bond connectivities that piece the molecular puzzle together. For instance, a correlation from the benzylic CH₂ protons to the two adjacent aromatic CH carbons and the quaternary carbon confirms the benzyl structure.

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS provides the molecular weight of the compound, which is one of the most fundamental and critical pieces of data for structure elucidation. [1]High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, severely constraining the possible structures.

Expected MS Data: The compound is a dihydrochloride salt. In a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion for the free base.

-

Formula (Free Base): C₈H₁₂N₂

-

Exact Mass: 136.1000

-

Expected Ion (ESI+): [M+H]⁺ at m/z 137.1073

Fragmentation Analysis: Under higher energy conditions (e.g., tandem MS or EI), characteristic fragmentation can provide further structural proof.

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 105 | [C₈H₉]⁺ | Loss of the hydrazine moiety (-NHNH₂) from the protonated molecule. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a classic fragment for benzyl-containing compounds, formed by rearrangement and loss of CH₂ from the methylbenzyl cation. [4]|

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

-

Tandem MS (Optional): To study fragmentation, select the parent ion of interest (e.g., m/z 137.1) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. [1]It is an excellent and rapid technique to confirm the presence of the key hydrazine and aromatic functionalities.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Strong, potentially broad | Characteristic of N-H bonds in the hydrazinium salt. Hydrogen bonding can broaden these peaks. [1] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the CH₂ and CH₃ groups. |

| N-H Bend | 1580 - 1640 | Medium-Strong | Bending vibration for the amine/ammonium groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic ring. |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Single Crystal X-ray Crystallography: The Unambiguous Proof

Causality: While the combination of NMR, MS, and IR provides an overwhelming case for the proposed structure, X-ray crystallography offers the ultimate, irrefutable proof. [1]By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry. [5][6] Experimental Protocol: X-ray Crystallography

-

Crystal Growth (The Critical Step): This is often the most challenging part of the experiment. [7] * Method: Slow evaporation is a common technique. [8]Prepare a near-saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether).

-

Procedure: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and store it in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

-

Goal: To obtain a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (no significant cracks or twinning). [6][7]2. Data Collection:

-

Mount a suitable crystal on a goniometer in the X-ray diffractometer. [7] * Illuminate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated. [6]3. Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

Computational methods (direct methods for small molecules) are used to solve the phase problem and generate an initial electron density map. [6] * An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.

-

Conclusion: Synthesizing the Evidence

References

- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Organic Chemistry.

- ChemicalBook. (n.d.). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE Product Description.

- ChemicalBook. (n.d.). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5.

- Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

- Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). (4-Methylbenzyl)hydrazine hydrochloride AldrichCPR.

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

- Grealis, R. J., & Miller, S. J. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. (n.d.). Chemical shift data (13C NMR) for Butyronitrile, Toluene and Solution.

- Graton Pharma. (n.d.). Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- SpectraBase. (n.d.). Toluene - Optional[13C NMR] - Chemical Shifts.

- Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons.

- Tiefenbacher, K., et al. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH.

- Excillum. (n.d.). Small molecule crystallography.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Wikipedia. (n.d.). X-ray crystallography.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- University of Calgary. (n.d.). NMR Chart.

- Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.

- PubChem - NIH. (n.d.). (Phenylmethyl)hydrazine | C7H10N2 | CID 11157.

- PubMed. (2017, September 15). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.

- Royal Society of Chemistry. (2017). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Supporting Information.

- PubMed. (n.d.). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. nbinno.com [nbinno.com]

- 4. (Phenylmethyl)hydrazine | C7H10N2 | CID 11157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. excillum.com [excillum.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

An In-depth Technical Guide to the Synthesis of (4-Methylbenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for (4-Methylbenzyl)hydrazine Dihydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document details the chemical principles, a step-by-step experimental protocol, and critical safety considerations. The synthesis involves a nucleophilic substitution reaction between 4-methylbenzyl chloride and hydrazine hydrate, followed by the formation of the dihydrochloride salt. This guide is intended to provide researchers and drug development professionals with a robust and reproducible method for the preparation of this important chemical building block.

Introduction

(4-Methylbenzyl)hydrazine and its salts are important precursors in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the 4-methylbenzyl group can impart favorable pharmacokinetic properties to drug candidates. The dihydrochloride salt form of (4-methylbenzyl)hydrazine enhances its stability and improves its handling characteristics compared to the free base, making it a preferred form for storage and use in subsequent synthetic steps.

This guide will focus on a direct and efficient two-step synthesis of this compound. The pathway is characterized by its use of readily available starting materials and straightforward reaction conditions, making it suitable for laboratory-scale preparation.

Chemical Principles and Rationale

The synthesis of this compound is predicated on two fundamental organic reactions: nucleophilic substitution and acid-base salt formation.

Step 1: Nucleophilic Substitution - Formation of (4-Methylbenzyl)hydrazine

The initial step involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate. In this SN2 reaction, the highly nucleophilic hydrazine molecule attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group.

-

Nucleophile: Hydrazine (N₂H₄) is a potent nucleophile due to the lone pair of electrons on each nitrogen atom.

-

Electrophile: The benzylic carbon in 4-methylbenzyl chloride is activated towards nucleophilic attack due to the electron-withdrawing nature of the chlorine atom and the ability of the benzene ring to stabilize the transition state.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol, which can solvate both the hydrazine hydrate and the benzyl chloride. An excess of hydrazine hydrate is often used to minimize the formation of the disubstituted product, 1,2-bis(4-methylbenzyl)hydrazine. The reaction is often heated to increase the reaction rate.

Step 2: Salt Formation - Preparation of the Dihydrochloride Salt

Following the formation of the (4-methylbenzyl)hydrazine free base, it is converted to its dihydrochloride salt by treatment with hydrochloric acid. Both nitrogen atoms of the hydrazine moiety are basic and can be protonated by a strong acid. The formation of the dihydrochloride salt serves several purposes:

-

Stability: The salt is generally more stable and less prone to air oxidation than the free base.

-

Handling: The dihydrochloride is typically a crystalline solid, which is easier to handle, weigh, and store than the often-oily free base.

-

Purification: The precipitation of the salt from the reaction mixture is an effective method of purification.

Synthesis Pathway Overview

The overall synthesis pathway can be visualized as a two-step process starting from 4-methylbenzyl chloride.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzylhydrazine hydrochlorides.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzyl chloride | 140.61 | 10.0 g | 0.071 mol |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 (for N₂H₄·H₂O) | 35.0 mL (~35.7 g) | ~0.71 mol |

| Ethanol (95%) | - | 250 mL | - |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | As required | - |

| Diethyl ether | - | For washing | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

Step 1: Synthesis of (4-Methylbenzyl)hydrazine

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add hydrazine hydrate (35.0 mL).

-

Begin stirring and add ethanol (150 mL).

-

In a separate beaker, dissolve 4-methylbenzyl chloride (10.0 g) in ethanol (100 mL).

-

Transfer the 4-methylbenzyl chloride solution to the dropping funnel and add it dropwise to the stirred hydrazine hydrate solution over a period of 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylbenzyl chloride) is consumed.

-

Allow the reaction mixture to cool to room temperature.

Step 2: Formation and Isolation of this compound

-

Once the reaction mixture has cooled, place the flask in an ice bath to lower the temperature to 0-5 °C.

-

Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution. Caution: This is an exothermic reaction. Monitor the pH of the solution periodically. Continue adding acid until the pH is strongly acidic (pH 1-2).

-

A white precipitate of this compound should form.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold diethyl ether (50 mL each) to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the product should be determined and compared to literature values if available.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene protons, and the methyl protons. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Safety and Handling

Hazard Identification and Precautions:

-

4-Methylbenzyl chloride: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. All manipulations involving hydrazine hydrate must be performed in a fume hood with extreme caution. Wear appropriate gloves (nitrile gloves are not recommended for prolonged contact; butyl rubber or Viton gloves are preferred), safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

-

Hydrochloric acid: Is a strong acid and is corrosive. Handle with care, wearing appropriate PPE.

-

The final product, this compound: Should be handled with care, assuming it may have irritant properties.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hydrazine-containing waste requires special handling and should be quenched and neutralized before disposal.

Discussion and Conclusion

The described synthesis pathway provides a reliable method for the laboratory-scale preparation of this compound. The use of a large excess of hydrazine hydrate is a key experimental choice to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct. The conversion to the dihydrochloride salt not only aids in the purification and handling of the product but also ensures its stability for long-term storage.

For researchers requiring this intermediate for further synthetic applications, this guide offers a practical and efficient protocol. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for a successful and safe outcome.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (4-Methylbenzyl)hydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of (4-Methylbenzyl)hydrazine dihydrochloride. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its analytical data is paramount for researchers, scientists, and drug development professionals. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar molecules, offering a robust framework for the identification and characterization of this compound.

Introduction

This compound is a substituted benzylhydrazine derivative that serves as a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the hydrazine moiety, a potent nucleophile, and the benzyl group allows for diverse chemical transformations. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic workflow to ensure the identity and purity of subsequent products. This guide provides an in-depth analysis of the expected spectroscopic data to aid in its unequivocal identification.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with its distinct functional groups, gives rise to a predictable spectroscopic fingerprint. The molecule consists of a p-substituted benzene ring, a methylene bridge, and a hydrazinium moiety, which is protonated twice in the dihydrochloride salt form. This structure informs the expected signals in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a solvent like DMSO-d₆ or D₂O.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the exchangeable protons of the hydrazinium group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.3 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~7.2 | Doublet | 2H | Ar-H (meta to CH₂) |

| ~4.1 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The para-substituted benzene ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating methyl group are expected to be slightly upfield compared to those ortho to the electron-withdrawing methylene-hydrazinium group.

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet.

-

Methyl Protons: The three protons of the methyl group (-CH₃) are also equivalent and will give rise to a singlet.

-

Hydrazinium Protons: The protons on the nitrogen atoms are acidic and their signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. The integration would correspond to the protons of the hydrazinium ion.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (quaternary, attached to CH₃) |

| ~132 | Ar-C (quaternary, attached to CH₂) |

| ~129 | Ar-CH (ortho to CH₂) |

| ~129 | Ar-CH (meta to CH₂) |

| ~50 | -CH₂- |

| ~21 | -CH₃ |

Interpretation:

-

Aromatic Carbons: The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. Two of these will be for the quaternary carbons and two for the protonated carbons.

-

Aliphatic Carbons: The methylene carbon will appear in the aliphatic region, and the methyl carbon will be observed at a higher field (lower ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | N-H stretching (from -NH₂⁺ and -NH₃⁺) |

| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1400 | Medium | CH₂ bending |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Interpretation:

-

N-H Stretching: A very broad and strong absorption in the high-frequency region is characteristic of the N-H stretching vibrations of the protonated amine groups of the hydrazinium dihydrochloride salt.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretching: The characteristic absorptions for the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

Para-Substitution: A strong band around 820 cm⁻¹ is a key indicator of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, electrospray ionization (ESI) would be a suitable technique. The observed mass will correspond to the free base or the monoprotonated species.

Expected Observations (Positive Ion Mode ESI-MS):

-

Molecular Ion (as free base): [M+H]⁺ at m/z ≈ 137.1

-

Key Fragments:

-

m/z ≈ 105.1: Loss of NH₂NH₂ (hydrazine) from the protonated molecule, corresponding to the 4-methylbenzyl cation.

-

m/z ≈ 91.1: Loss of CH₃ from the 4-methylbenzyl cation, leading to the tropylium ion.

-

Fragmentation Pathway Diagram:

(4-Methylbenzyl)hydrazine Dihydrochloride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylbenzyl)hydrazine dihydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily engages in reactions with carbonyl compounds and other electrophiles. The presence of the 4-methylbenzyl group provides steric and electronic influence on its reactivity and can be a key structural element in the final products. This guide provides an in-depth exploration of the mechanistic pathways through which this compound participates in key organic transformations, offering insights for its effective application in research and drug development. The dihydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]

Core Reactivity and Mechanistic Principles

The fundamental reactivity of (4-Methylbenzyl)hydrazine lies in the nucleophilic character of the terminal nitrogen atom of the hydrazine group. The dihydrochloride form requires neutralization or reaction under conditions that favor the release of the free base for it to participate in nucleophilic attack.

Hydrazone Formation: The Gateway to Heterocycles

The initial and often pivotal step in many reactions involving (4-Methylbenzyl)hydrazine is the condensation with an aldehyde or a ketone to form a hydrazone.[1] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

Experimental Protocol: General Procedure for Hydrazone Formation

-

To a solution of the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add this compound (1.0-1.2 eq.). The choice of solvent depends on the solubility of the reactants.

-

If starting from the dihydrochloride salt, a base (e.g., sodium acetate, triethylamine) may be added to liberate the free hydrazine. Alternatively, the reaction can proceed under acidic conditions where an equilibrium exists.

-

Add a catalytic amount of acid (e.g., acetic acid) if not already present.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to overnight.

-

Upon completion, the hydrazone product can often be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent.

The resulting (4-methylbenzyl)hydrazone is a stable intermediate that serves as the key substrate for subsequent cyclization reactions.

Key Synthetic Applications and Mechanisms of Action

The Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a classic and powerful method for the preparation of indole derivatives, which are ubiquitous scaffolds in pharmaceuticals and natural products.[2][3][4][5] (4-Methylbenzyl)hydrazine is a valuable reagent in this transformation.

Mechanism of Action:

The reaction is catalyzed by Brønsted or Lewis acids and proceeds through a series of well-defined steps:[2]

-

Hydrazone Formation: As described previously, the reaction begins with the formation of a hydrazone from (4-Methylbenzyl)hydrazine and a suitable aldehyde or ketone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.

-

Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the final indole product.

Diagram of the Fischer Indole Synthesis Workflow:

Sources

- 1. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

(4-Methylbenzyl)hydrazine Dihydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methylbenzyl)hydrazine dihydrochloride is emerging as a pivotal building block in contemporary medicinal chemistry. Its unique structural attributes, combining the reactivity of a hydrazine moiety with the specific steric and electronic properties of a 4-methylbenzyl group, offer a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of this compound, focusing on its application in the synthesis of two key pharmacophores: pyrazoles and pyridazinones. We will delve into the rationale behind its use, provide detailed, field-tested synthetic protocols, and explore the vast pharmacological landscape that derivatives of this compound can address. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Importance of the Hydrazine Moiety in Drug Discovery

The hydrazine functional group (R-NH-NH2) is a cornerstone in the synthesis of a multitude of heterocyclic compounds that form the backbone of numerous marketed drugs.[1] Its utility stems from its bifunctional nucleophilic nature, enabling it to readily participate in cyclization reactions with various electrophilic partners. This reactivity has been harnessed to create a diverse array of scaffolds with a broad spectrum of biological activities.[1]

This compound, in particular, offers several strategic advantages in drug design. The benzyl group can introduce favorable hydrophobic interactions with biological targets, while the methyl substituent at the para position can influence metabolic stability and receptor binding affinity. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

This guide will focus on two primary applications of this compound: the synthesis of pyrazoles and pyridazinones. These two classes of heterocycles are well-established pharmacophores, with derivatives exhibiting a wide range of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4]

Synthetic Utility: Constructing Key Heterocyclic Scaffolds

The primary value of this compound lies in its ability to serve as a synthon for the construction of N-substituted heterocyclic systems. The presence of the 4-methylbenzyl group at one of the nitrogen atoms directs the regioselectivity of cyclization reactions, leading to specific isomers with distinct pharmacological profiles.

Synthesis of 1-(4-Methylbenzyl)-substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles that are integral to a wide range of pharmaceuticals.[4] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]

Workflow for the Synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole:

Caption: General workflow for the synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole

This protocol is adapted from established methods for the synthesis of N-benzyl pyrazoles.[5][6]

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methylbenzyl)-3,5-dimethylpyrazole.

Expected Characterization Data (based on analogous compounds): [5]

-

¹H NMR (CDCl₃): δ 7.20-7.00 (m, 4H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.10 (s, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃).

-

¹³C NMR (CDCl₃): δ 148.0, 139.0, 137.5, 129.5, 127.0, 106.0, 53.0, 21.0, 14.0, 11.5.

-

MS (ESI): m/z calculated for C₁₃H₁₆N₂ [M+H]⁺, found.

Synthesis of 2-(4-Methylbenzyl)-substituted Pyridazinones

Pyridazinones are six-membered heterocyclic compounds with a broad range of pharmacological activities, including cardiovascular and anti-inflammatory effects.[2][7] A common synthetic route involves the condensation of a hydrazine with a γ-ketoacid.[8][9]

Workflow for the Synthesis of 6-Methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one:

Caption: General workflow for the synthesis of a 2-(4-Methylbenzyl)-pyridazinone derivative.

Experimental Protocol: Synthesis of 6-Methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is based on established procedures for the synthesis of N-benzyl pyridazinones.[10][11][12]

Materials:

-

This compound

-

Ethyl levulinate

-

Ethanol

-

Triethylamine

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add triethylamine (2.2 eq) to neutralize the hydrochloride salt, followed by the addition of ethyl levulinate (1.0 eq).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 6-methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Characterization Data (based on analogous compounds): [10][11][12]

-

¹H NMR (CDCl₃): δ 7.25-7.10 (m, 4H, Ar-H), 4.60 (s, 2H, N-CH₂), 2.90 (t, 2H, CH₂), 2.50 (t, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.05 (s, 3H, pyridazinone-CH₃).

-

¹³C NMR (CDCl₃): δ 170.0 (C=O), 138.0, 137.0, 129.0, 128.0, 155.0, 52.0, 30.0, 25.0, 21.0, 19.0.

-

MS (ESI): m/z calculated for C₁₃H₁₆N₂O [M+H]⁺, found.

Potential Applications in Medicinal Chemistry

The pyrazole and pyridazinone scaffolds are privileged structures in medicinal chemistry, and the introduction of the 4-methylbenzyl group can modulate their pharmacological properties in several ways.

Rationale for the 4-Methylbenzyl Moiety

-

Enhanced Lipophilicity and Membrane Permeability: The benzyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Modulation of Metabolic Stability: The methyl group at the para position can block a potential site of metabolic oxidation on the aromatic ring, potentially increasing the compound's half-life in vivo.

-

Specific Receptor Interactions: The 4-methylbenzyl group can engage in specific hydrophobic and van der Waals interactions within the binding pockets of target proteins, potentially leading to increased potency and selectivity.

-

Bioisosteric Replacement: The 4-methylbenzyl group can be considered a bioisostere of other substituted phenyl rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

| Potential Therapeutic Area | Target Scaffold | Rationale and Supporting Evidence |

| Anti-inflammatory/Analgesic | Pyrazole | Derivatives of 1-benzylpyrazole have shown significant anti-inflammatory and analgesic activities, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13] |

| Anticancer | Pyridazinone | N-benzyl pyridazinone derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[10][11] |

| Antimicrobial | Pyrazole | Benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives have demonstrated potent in vitro antibacterial activities.[1][14] |

| Cardiovascular | Pyridazinone | Certain pyridazinone derivatives exhibit cardiovascular effects, including antihypertensive and bronchodilator activities.[7] |

| Anticancer | Hydrazone | Benzylidene hydrazine benzamides derivatives have been shown to have in vitro anticancer activity against human lung cancer cell lines.[15][16] |

Toxicological and Metabolic Considerations

While hydrazine derivatives are valuable synthetic tools, it is crucial to consider their potential toxicity. Hydrazine itself is a known toxicant, and its metabolism can lead to the formation of reactive intermediates.[17][18][19]

Metabolic Pathways:

The metabolism of benzylhydrazine derivatives can involve several pathways, including:

-

N-acetylation: A common metabolic pathway for hydrazines.

-

Oxidation: Cytochrome P450 enzymes can oxidize the hydrazine moiety, potentially leading to the formation of reactive species.

-

Cleavage: The C-N bond between the benzyl group and the hydrazine can be cleaved.

Safety Precautions:

-

All manipulations involving this compound and its derivatives should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

-

Care should be taken to avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its ability to readily form key heterocyclic scaffolds such as pyrazoles and pyridazinones, combined with the favorable properties imparted by the 4-methylbenzyl group, makes it an attractive starting material for the development of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in their drug discovery programs. As with all hydrazine derivatives, a thorough understanding of its reactivity and potential toxicity is essential for its safe and effective use in the laboratory.

References

- Heinisch, G., & Kopelent-Frank, H. (1992). Pharmacologically active pyridazine derivatives. Part 2. Progress in medicinal chemistry, 29, 141–183.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- MDPI. (2022).

- Sinha, B. K., & Mason, R. P. (n.d.).

- In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed.

- Jenner, A. M. (n.d.).

- ResearchGate. (n.d.). Some Examples of Bioactive Compounds Containing Pyrazole.

- Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022).

- Putra, G. S., Sulistyowaty, M. I., Yuniarta, T. A., Yahmin, Y., Sumari, S., Saechan, C., & Yamauchi, T. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy & Pharmacognosy Research.

- MDPI. (2022).

- Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace.

- Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.

- ResearchGate. (n.d.). Recent Advances in Bioactive Pyrazoles.

- Heinisch, G., & Kopelent-Frank, H. (1992).

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv

- BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (n.d.). DTIC.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Pecori Vettori, L., Cecchi, L., Costanzo, A., Auzzi, G., & Bruni, F. (1981). New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines. PubMed.

- Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydr

- Benchat, N. E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)

- (PDF) Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)

- Benchat, N. E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide. MDPI.

- StatPearls Publishing. (2023). Hydrazine Toxicology. NCBI Bookshelf.

- Zaoui, Y., Assila, H., Mague, J. T., Alsubari, A., Taoufik, J., Ramli, Y., & Ansar, M. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)

- Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)

- Heinisch, G., & Kopelent-Frank, H. (n.d.).

Sources

- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pharmacologically active pyridazine derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jppres.com [jppres.com]

- 16. scholar.unair.ac.id [scholar.unair.ac.id]

- 17. longdom.org [longdom.org]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(4-Methylbenzyl)hydrazine Dihydrochloride: A Versatile Scaffold for the Synthesis of Bio-active Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Heterocyclic chemistry forms the bedrock of modern medicinal and agrochemical development. Within the vast arsenal of synthetic building blocks, substituted hydrazines are of paramount importance, offering a direct pathway to a multitude of nitrogen-containing ring systems. This technical guide focuses on (4-Methylbenzyl)hydrazine dihydrochloride, a versatile and reactive intermediate. We will explore its fundamental properties, safety considerations, and its application in the synthesis of key heterocyclic cores, including indoles, pyrazoles, pyridazines, and triazoles. The narrative emphasizes the mechanistic rationale behind synthetic protocols, providing field-proven insights and detailed, actionable methodologies for the laboratory setting.

Introduction to this compound

(4-Methylbenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl group with a methyl substituent at the 4-position of the aromatic ring. It is most commonly supplied and handled as a dihydrochloride salt, which enhances its stability and simplifies storage compared to the free base.[1] The primary reactivity of this molecule stems from the nucleophilic hydrazine moiety (-NH-NH2), which readily engages in condensation and cyclization reactions.[1] The 4-methylbenzyl group, while seemingly a simple substituent, influences the molecule's steric and electronic properties, which can be leveraged to direct reaction outcomes and modify the pharmacological profile of the final heterocyclic product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4-methylphenyl)methylhydrazine;dihydrochloride | [2] |

| CAS Number | 26177-51-5 / 1085453-44-6 | [2][3] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.12 g/mol (for dihydrochloride) | - |

| Appearance | Solid, white to off-white powder | [1][3] |

| Primary Reactivity | Nucleophilic condensation with carbonyls | [1] |

Safety and Handling

As with all hydrazine derivatives, proper handling of this compound is critical. Hydrazine compounds are classified as toxic and may cause adverse health effects upon exposure.[4]

Core Safety Protocols:

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

-

Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] Store locked up.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects.[5]

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone.[7][8] This method remains indispensable in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7]

Mechanism and Rationale

The reaction proceeds through a well-established sequence of steps. The choice of acid catalyst is crucial; Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly employed to drive the reaction forward.[7][8]

The process begins with the condensation of (4-Methylbenzyl)hydrazine with a carbonyl compound to form the corresponding hydrazone.[9] Under acidic conditions, this hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[8][9] This intermediate is primed for the key step: a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the benzyl ring.[9][10] Subsequent proton transfer re-aromatizes the ring, leading to a diimine intermediate.[7] This intermediate then undergoes an intramolecular cyclization and eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole.[7][9]

Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Indole

This protocol is a representative example adapted from established procedures for the Fischer indole synthesis.[8][9]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a selected ketone (e.g., cyclohexanone, 1.05 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC). In many cases, this intermediate is not isolated.[9]

-

-

Indolization:

-

Add the acid catalyst. If using acetic acid as the solvent, it may serve as the catalyst, though stronger acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are often added to facilitate the reaction at elevated temperatures.[11]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-8 hours, continuing to monitor by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.

-

The crude indole product often precipitates as a solid. If it oils out, extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

-

If a solid is formed, collect it by vacuum filtration and wash thoroughly with water to remove the acid catalyst.

-

Neutralize the aqueous filtrate with a base (e.g., sodium bicarbonate solution) to precipitate any remaining product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent scaffolds in pharmaceuticals, noted for their anti-inflammatory, analgesic, and antimicrobial activities. The most common and direct synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12]

Mechanism and Rationale

The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal which dehydrates to an imine (or hydrazone) intermediate.[12] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate which, after dehydration, yields the stable, aromatic pyrazole ring.[12] The use of the dihydrochloride salt of the hydrazine often requires the presence of a base to liberate the free hydrazine or can be performed in polar, protic solvents like methanol with water, which facilitate the reaction.[13]

Figure 2: General reaction pathway for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol is based on the general Knorr pyrazole synthesis and related procedures.[12][13]

-

Reaction Setup:

-

Charge a round-bottom flask with the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq), this compound (1.0 eq), and a solvent such as ethanol or glacial acetic acid.

-

If using the dihydrochloride salt in a non-acidic solvent, a base like sodium acetate or triethylamine (2.0 eq) may be added to neutralize the HCl.

-

-

Cyclocondensation:

-

Stir the mixture and heat to reflux (typically 70-100 °C) for 3-6 hours.

-

Monitor the reaction's progress by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with cold solvent to remove impurities.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution (to remove acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of Pyridazines

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms and are found in various herbicides and drugs.[14] A fundamental synthetic route to the pyridazine core is the reaction of a hydrazine with a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid).[14][15]

Mechanism and Rationale

Similar to pyrazole synthesis, the mechanism involves a double condensation. The reaction is initiated by the formation of a monohydrazone from the hydrazine and one of the carbonyl groups of the 1,4-dicarbonyl substrate.[15] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting six-membered ring intermediate then eliminates two molecules of water to form the dihydropyridazine, which is often oxidized in situ or during work-up to the final aromatic pyridazine.[16] The choice of solvent and reaction conditions can be critical; for instance, using acetic acid can promote both condensation and subsequent oxidation.[16]

Figure 3: Simplified workflow for pyridazine formation.

Detailed Experimental Protocol: Synthesis of a Substituted Pyridazine

This protocol is a generalized procedure based on classical methods.[14][15]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., succinaldehyde or 2,5-hexanedione, 1.0 eq) and this compound (1.0 eq) in glacial acetic acid.

-

-

Cyclization and Dehydration:

-

Heat the mixture to reflux (around 118 °C for acetic acid) for 4-12 hours. The reaction should be monitored by TLC.

-

The acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps.

-

-

Work-up and Purification:

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).

-

Extract the aqueous mixture three times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude pyridazine.

-

Purify the product via column chromatography on silica gel or by recrystallization.

-

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. This scaffold is a well-known pharmacophore present in numerous antifungal, anticancer, and antiviral drugs.[17] Syntheses are varied, but a common approach involves reacting hydrazines or their derivatives with compounds containing a C-N fragment, such as amidines or formamide.[18][19]

Mechanism and Rationale

One established method is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with diacylamines.[19] A more direct route can involve the reaction of (4-Methylbenzyl)hydrazine with formamide under heating.[18] The mechanism proceeds via the formation of a formylhydrazide intermediate, which then condenses with another molecule of formamide. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,2,4-triazole ring. Microwave irradiation has been shown to be an efficient, catalyst-free method for promoting this transformation.[18]

Detailed Experimental Protocol: Synthesis of a 1,5-Disubstituted-1,2,4-Triazole

This protocol is adapted from modern methods utilizing amidine reagents.[18]

-

Reaction Setup:

-

In a sealed reaction vial, suspend this compound (1.0 eq), an N-acyl-benzotriazole (1.1 eq, serving as an activated carboxylic acid derivative), and ammonium acetate (3.0 eq) in a solvent like N,N-dimethylformamide (DMF).

-

Note: The N-acyl-benzotriazole can be pre-formed from a carboxylic acid and benzotriazole. Ammonium acetate serves as the source for the third nitrogen atom.

-

-

Cyclocondensation:

-

Heat the sealed vial in a microwave reactor to approximately 150 °C for 30-60 minutes.

-

Alternatively, the reaction can be performed by conventional heating at reflux, though it may require longer reaction times.

-

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature.

-

Pour the reaction mixture into water, which should cause the product to precipitate.

-

Collect the solid by vacuum filtration and wash it with water.

-

If no precipitate forms, extract the aqueous solution with ethyl acetate.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude material by column chromatography on silica gel to obtain the desired 1,2,4-triazole.

-

Conclusion